molecular formula C8H11N3O B13670246 2,3-Diamino-5-methylbenzamide

2,3-Diamino-5-methylbenzamide

Cat. No.: B13670246
M. Wt: 165.19 g/mol
InChI Key: XUAQUSJLEWFTNN-UHFFFAOYSA-N
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Description

2,3-Diamino-5-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a benzene ring substituted with two amino groups at the 2nd and 3rd positions and a methyl group at the 5th position, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis often begins with 2,3-dinitro-5-methylbenzoic acid.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 2,3-diamino-5-methylbenzoic acid is then converted to its amide form by reacting with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to nitro groups.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: 2,3-Dinitro-5-methylbenzamide.

    Reduction: 2,3-Diamino-5-methylbenzyl alcohol.

    Substitution: Various N-substituted benzamides.

Scientific Research Applications

2,3-Diamino-5-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-methylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Diamino-5-methylbenzoic acid
  • 2,3-Diamino-5-methylbenzyl alcohol
  • 2,3-Dinitro-5-methylbenzamide

Comparison: 2,3-Diamino-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,3-diamino-5-methylbenzamide

InChI

InChI=1S/C8H11N3O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H2,11,12)

InChI Key

XUAQUSJLEWFTNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C(=O)N

Origin of Product

United States

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